N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as KOH . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives with varied biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include cyanogen bromide, aromatic aldehydes, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for developing new drugs.
Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide can be compared with other benzimidazole derivatives, such as:
- N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide .
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C16H14BrN3O |
---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C16H14BrN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
InChI Key |
VLDXWUUAMYVLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Br |
Origin of Product |
United States |
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